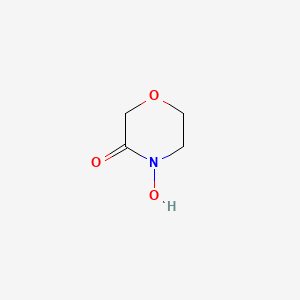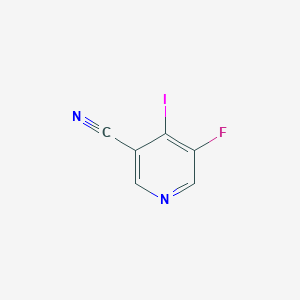
4-Amino-2,5-difluoro-3-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2,5-difluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H6F2N2 It is a derivative of benzonitrile, characterized by the presence of amino, difluoro, and methyl substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-difluoro-3-methylbenzonitrile typically involves the following steps:
Reduction: The nitro group is reduced to an amino group.
Fluorination: Introduction of fluorine atoms to specific positions on the benzene ring.
Methylation: Addition of a methyl group to the benzene ring.
Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino, difluoro, and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-methylbenzoic acid derivatives, while reduction may produce difluoro-methylbenzylamine derivatives.
科学的研究の応用
4-Amino-2,5-difluoro-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-2,5-difluoro-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoro and methyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and activity in biological systems.
類似化合物との比較
- 4-Amino-2,5-difluorobenzonitrile
- 4-Amino-3-methylbenzonitrile
- 2-Amino-4,5-difluoro-3-methylbenzonitrile
Comparison: 4-Amino-2,5-difluoro-3-methylbenzonitrile is unique due to the specific combination of amino, difluoro, and methyl substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. For example, the presence of two fluorine atoms can significantly affect the compound’s reactivity and stability compared to compounds with only one fluorine atom or no fluorine atoms at all.
特性
分子式 |
C8H6F2N2 |
|---|---|
分子量 |
168.14 g/mol |
IUPAC名 |
4-amino-2,5-difluoro-3-methylbenzonitrile |
InChI |
InChI=1S/C8H6F2N2/c1-4-7(10)5(3-11)2-6(9)8(4)12/h2H,12H2,1H3 |
InChIキー |
FHYJEOGKJWAWGL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=C1N)F)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)



![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)


